molecular formula C22H16N4 B8197782 1,1,2,2-Tetra(pyridin-4-yl)ethene

1,1,2,2-Tetra(pyridin-4-yl)ethene

Cat. No.: B8197782
M. Wt: 336.4 g/mol
InChI Key: ZTIDKYAFTJKSNT-UHFFFAOYSA-N
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Description

1,1,2,2-Tetra(pyridin-4-yl)ethene is an organic compound characterized by the presence of four pyridine rings attached to an ethene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetra(pyridin-4-yl)ethene can be synthesized through a series of organic reactions. One common method involves the use of pyridine and ethene derivatives under specific reaction conditions. For instance, a sulfonation reaction can be employed, where nucleophilic substitution of organic sulfur atoms with suitable nucleophiles leads to the formation of the target compound . Another method involves the use of benzoquinone and amine derivatives as starting materials, which undergo a series of reactions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic reactions that can be optimized for large-scale production. The choice of reagents, reaction conditions, and purification techniques are crucial for achieving high yields and purity in industrial settings.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetra(pyridin-4-yl)ethene primarily involves its role as a ligand in coordination chemistry. The pyridine rings coordinate with metal ions, forming stable complexes. These complexes exhibit unique electronic and magnetic properties due to the interaction between the metal center and the ligand . The compound’s ability to undergo valence tautomerism and energy transfer processes further contributes to its functionality in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2-Tetra(pyridin-4-yl)ethene is unique due to its specific arrangement of pyridine rings, which allows for versatile coordination chemistry and the formation of various metal complexes. Its ability to participate in spin-crossover and fluorescence processes further distinguishes it from similar compounds .

Properties

IUPAC Name

4-(1,2,2-tripyridin-4-ylethenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4/c1-9-23-10-2-17(1)21(18-3-11-24-12-4-18)22(19-5-13-25-14-6-19)20-7-15-26-16-8-20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIDKYAFTJKSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=C(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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